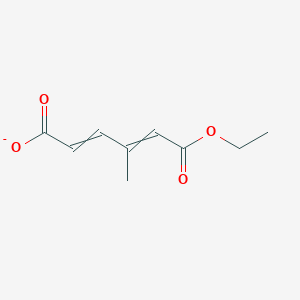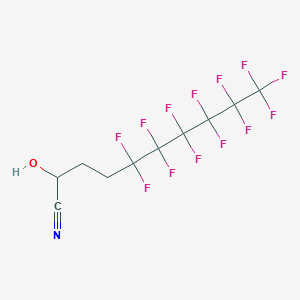
5,5,6,6,7,7,8,8,9,9,10,10,10-Tridecafluoro-2-hydroxydecanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5,6,6,7,7,8,8,9,9,10,10,10-Tridecafluoro-2-hydroxydecanenitrile is a fluorinated organic compound characterized by the presence of multiple fluorine atoms and a nitrile group. This compound is of interest due to its unique chemical properties, which are influenced by the high electronegativity of fluorine atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,5,6,6,7,7,8,8,9,9,10,10,10-Tridecafluoro-2-hydroxydecanenitrile typically involves the introduction of fluorine atoms into a hydrocarbon chain followed by the addition of a nitrile group. One common method involves the fluorination of a decanenitrile precursor using elemental fluorine or a fluorinating agent under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are introduced into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and improved yield. The use of catalysts and specific reaction conditions, such as temperature and pressure, are optimized to achieve high purity and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
5,5,6,6,7,7,8,8,9,9,10,10,10-Tridecafluoro-2-hydroxydecanenitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The nitrile group can be reduced to an amine.
Substitution: Fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary or secondary amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5,5,6,6,7,7,8,8,9,9,10,10,10-Tridecafluoro-2-hydroxydecanenitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential use in drug development due to its unique chemical properties.
Medicine: Studied for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mécanisme D'action
The mechanism of action of 5,5,6,6,7,7,8,8,9,9,10,10,10-Tridecafluoro-2-hydroxydecanenitrile is largely influenced by the presence of fluorine atoms, which can affect the compound’s reactivity and interaction with other molecules. The high electronegativity of fluorine can lead to strong interactions with electrophilic and nucleophilic species, making the compound a versatile intermediate in various chemical reactions. The nitrile group can also participate in reactions, such as nucleophilic addition, further expanding the compound’s reactivity profile.
Comparaison Avec Des Composés Similaires
Similar Compounds
5,5,6,6,7,7,8,8,9,9,10,10,10-Tridecafluorodecanenitrile: Similar structure but lacks the hydroxyl group.
Perfluorodecanenitrile: Fully fluorinated compound without the hydroxyl group.
5,5,6,6,7,7,8,8,9,9,10,10,10-Tridecafluoro-2-hydroxyundecanenitrile: Similar structure with an additional carbon atom in the chain.
Uniqueness
5,5,6,6,7,7,8,8,9,9,10,10,10-Tridecafluoro-2-hydroxydecanenitrile is unique due to the presence of both a hydroxyl group and multiple fluorine atoms, which impart distinct chemical properties. The combination of these functional groups allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Propriétés
Numéro CAS |
90278-37-8 |
|---|---|
Formule moléculaire |
C10H6F13NO |
Poids moléculaire |
403.14 g/mol |
Nom IUPAC |
5,5,6,6,7,7,8,8,9,9,10,10,10-tridecafluoro-2-hydroxydecanenitrile |
InChI |
InChI=1S/C10H6F13NO/c11-5(12,2-1-4(25)3-24)6(13,14)7(15,16)8(17,18)9(19,20)10(21,22)23/h4,25H,1-2H2 |
Clé InChI |
AYZNCEJBMYUUGL-UHFFFAOYSA-N |
SMILES canonique |
C(CC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(C#N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


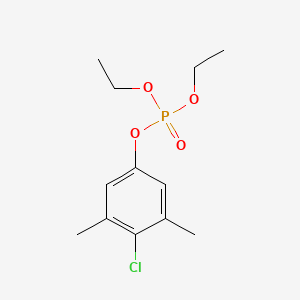
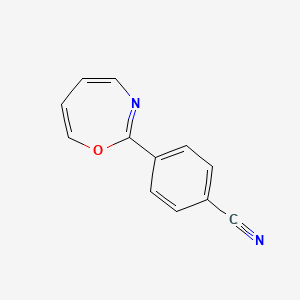
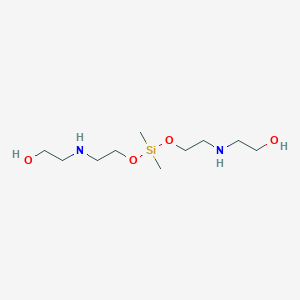
![3-[(2,6-Dichloropyrimidin-4-yl)amino]propane-1-sulfonic acid](/img/structure/B14372838.png)
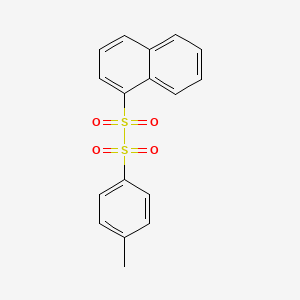
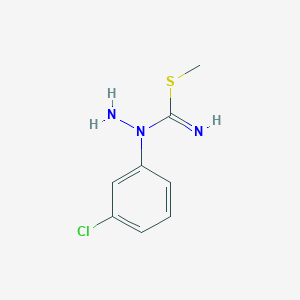
![2,2,2-Trichloro-N,N-dimethyl-1-[(trimethylgermyl)oxy]ethan-1-amine](/img/structure/B14372854.png)
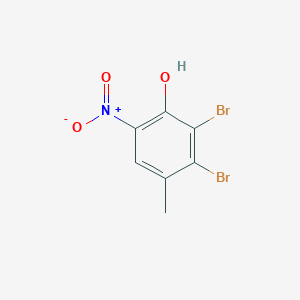
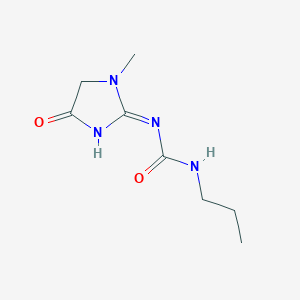

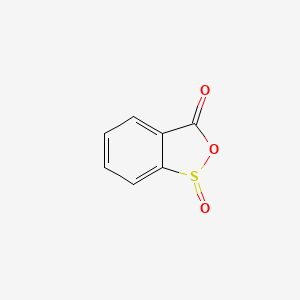

![(Dimethylamino)[hexyl(methyl)amino]-N,N-dimethylmethaniminium iodide](/img/structure/B14372882.png)
